2-(Thiazol-2-yl)but-3-yn-2-ol

Catalog No.
S908230
CAS No.
1202769-68-3
M.F
C7H7NOS
M. Wt
153.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiazol-2-yl)but-3-yn-2-ol

CAS Number

1202769-68-3

Product Name

2-(Thiazol-2-yl)but-3-yn-2-ol

IUPAC Name

2-(1,3-thiazol-2-yl)but-3-yn-2-ol

Molecular Formula

C7H7NOS

Molecular Weight

153.2 g/mol

InChI

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3

InChI Key

JJCFOOAPKUJAIV-UHFFFAOYSA-N

SMILES

CC(C#C)(C1=NC=CS1)O

Canonical SMILES

CC(C#C)(C1=NC=CS1)O

2-(Thiazol-2-yl)but-3-yn-2-ol is an organic compound characterized by its unique thiazole moiety and alkyne functional group. Its molecular formula is C₇H₇NOS, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The compound exists as a white to yellow solid and has garnered attention for its potential applications in medicinal chemistry due to the biological activities associated with thiazole derivatives .

  • Organic synthesis: The presence of a terminal alkyne (but-3-yn-2-ol) functionality suggests potential applications in organic synthesis as a building block for more complex molecules. Alkyne groups can participate in various reactions, such as click chemistry and cycloadditions, allowing for the creation of diverse carbon scaffolds ().
  • Medicinal chemistry: The thiazole ring is a common pharmacophore found in many bioactive molecules. Some thiazole-containing drugs exhibit anti-cancer, anti-bacterial, and anti-fungal properties (). The combination of the thiazole ring and the alkyne moiety in 2-(Thiazol-2-yl)but-3-yn-2-ol could be of interest for researchers exploring novel drug candidates.
  • Material science: Alkynols (molecules containing both alkyne and alcohol functional groups) can be used as precursors for the synthesis of functional polymers with unique properties. The specific properties of polymers derived from 2-(Thiazol-2-yl)but-3-yn-2-ol would depend on the reaction conditions and other building blocks employed.
, particularly in the synthesis of more complex molecules. Notably, it has been used in the synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, showcasing its versatility as a building block in organic synthesis. The thiazole ring contributes to its reactivity, allowing for nucleophilic substitutions and cycloaddition reactions, which are common in thiazole chemistry .

2-(Thiazol-2-yl)but-3-yn-2-ol exhibits significant biological activity, particularly as an inhibitor of NF-kB inducing kinase (NIK). NIK plays a crucial role in the non-canonical NF-kB signaling pathway, which is involved in immune response regulation. By inhibiting NIK, this compound modulates inflammatory responses and has shown potential therapeutic effects in conditions like psoriasis . The compound's ability to affect cytokine production further underscores its pharmacological relevance.

The synthesis of 2-(Thiazol-2-yl)but-3-yn-2-ol typically involves multi-step processes that may include:

  • Formation of the Thiazole Ring: This can be achieved through methods such as Hantzsch synthesis or other established thiazole formation techniques.
  • Alkyne Introduction: The alkyne functional group can be introduced via coupling reactions or through the use of alkynylation methods.
  • Final Functionalization: The hydroxyl group is introduced at the appropriate stage to yield the final product .

The applications of 2-(Thiazol-2-yl)but-3-yn-2-ol are diverse:

  • Medicinal Chemistry: Its role as a NIK inhibitor positions it as a candidate for anti-inflammatory therapies.
  • Synthetic Chemistry: It serves as a versatile intermediate for synthesizing various biologically active compounds.
  • Pharmaceutical Development: Due to its unique structural features, it may contribute to the development of new drugs targeting inflammatory diseases .

Interaction studies have revealed that 2-(Thiazol-2-yl)but-3-yn-2-ol effectively inhibits NIK, impacting downstream signaling pathways involved in inflammation. These studies often utilize computational modeling alongside biochemical assays to elucidate the binding interactions and efficacy of the compound against target proteins .

Several compounds share structural similarities with 2-(Thiazol-2-yl)but-3-yn-2-ol, each possessing unique characteristics:

Compound NameStructural FeaturesBiological Activity
2-Methylbut-3-yn-2-olAlkynyl alcoholUsed as a precursor for terpenes
BenzothiazoleContains benzene fused with thiazoleExhibits antibacterial properties
ThiazolidineFive-membered ring with sulfurKnown for anti-diabetic effects

Uniqueness of 2-(Thiazol-2-yl)but-3-yn-2-ol:
Unlike other thiazole-containing compounds, 2-(Thiazol-2-yl)but-3-yn-2-ol's specific inhibition of NIK highlights its potential as a targeted therapeutic agent in inflammatory diseases, marking it as distinct within its class .

XLogP3

0.6

Dates

Modify: 2023-08-16

Explore Compound Types